2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one mechanism of action
2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action: 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one
Authored by: Gemini, Senior Application Scientist
Abstract
The 3,1-benzoxazin-4-one scaffold represents a class of privileged heterocyclic structures renowned for a wide spectrum of biological activities. These compounds have garnered significant attention in medicinal chemistry due to their roles as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3][4] This technical guide focuses on a specific derivative, 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one. While this particular molecule is not extensively documented in current literature, its mechanism of action can be robustly inferred from the well-established activities of its structural analogues. This paper will elucidate the most probable core mechanism—covalent inhibition of serine proteases—and provide the experimental frameworks required for its validation.
The 3,1-Benzoxazin-4-one Scaffold: A Foundation of Diverse Bioactivity
The 3,1-benzoxazin-4-one core is a versatile pharmacophore, serving as a foundational structure for compounds that interact with a variety of biological targets. Derivatives have been identified as potent inhibitors of human leukocyte elastase and Cathepsin G (CatG), key serine proteases involved in inflammatory processes.[5][6][7][8] The inherent reactivity of the heterocyclic ring system, which can act as an acylating agent, is central to this inhibitory action. Beyond protease inhibition, this scaffold has been integrated into molecules designed for antidiabetic, antiviral, and antimicrobial applications, highlighting its synthetic tractability and therapeutic potential.[3][9]
Proposed Core Mechanism of Action: Serine Protease Inhibition
The primary mechanism of action proposed for 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one is the irreversible, mechanism-based inhibition of serine proteases, particularly those implicated in inflammation, such as Cathepsin G.[5][6]
Covalent Modification via Acylation
2-Substituted 4H-3,1-benzoxazin-4-ones are well-characterized as mechanism-based or "alternate substrate" inhibitors.[8][10] The catalytic mechanism of a serine protease relies on a catalytic triad (typically Serine, Histidine, Aspartate) within the active site. The nucleophilic serine residue initiates a catalytic cycle by attacking the carbonyl group of a substrate.
In the case of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one, the inhibitor mimics a natural substrate. The active site serine (Ser195 in CatG) attacks the C4-carbonyl of the benzoxazinone ring. This nucleophilic attack leads to the opening of the oxazinone ring and the formation of a stable, covalent acyl-enzyme intermediate. This process effectively sequesters the enzyme, rendering it catalytically inactive. The ethoxy group at the C2 position influences the reactivity of the scaffold and its recognition by the enzyme's active site.
Signaling Pathway Diagram: Enzyme Inactivation
The following diagram illustrates the proposed covalent inactivation of a target serine protease by 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one.
Caption: Covalent inhibition of a serine protease by 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one.
Downstream Physiological Consequences
The inhibition of inflammatory proteases like Cathepsin G can have significant anti-inflammatory effects. CatG is stored in the azurophilic granules of neutrophils and is released upon inflammation, where it can degrade extracellular matrix components and process inflammatory mediators.[5][6] By inactivating CatG, 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one would be expected to mitigate these pro-inflammatory cascades, presenting a therapeutic potential for inflammatory diseases.[6][7]
Illustrative Quantitative Data for Inhibitor Potency
To contextualize the potential efficacy of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one, the following table presents hypothetical yet realistic quantitative data. This data is based on published values for similar 3,1-benzoxazin-4-one derivatives, which exhibit IC₅₀ values against CatG in the range of 0.84-5.5 µM.[5][7] The table illustrates a potential selectivity profile, a critical aspect of drug development.
| Enzyme Target | Class | Illustrative IC₅₀ (µM) for 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one | Rationale for Inclusion |
| Cathepsin G | Serine Protease | 1.2 | Primary proposed target; key inflammatory enzyme. |
| Human Leukocyte Elastase | Serine Protease | 8.5 | Common off-target for CatG inhibitors. |
| Thrombin | Serine Protease | > 100 | Key coagulation factor; selectivity is crucial for safety. |
| Factor XIa | Serine Protease | > 100 | Coagulation factor; used to assess selectivity. |
| Trypsin | Serine Protease | 45.0 | Digestive protease; used to assess broad reactivity. |
Experimental Protocols for Mechanism Validation
The proposed mechanism of action must be validated through rigorous experimental protocols. The following workflows provide a self-validating system to confirm serine protease inhibition and the formation of a covalent adduct.
Experimental Workflow Diagram
Caption: Workflow for validating the proposed mechanism of action.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol determines the inhibitor's potency (IC₅₀) using a chromogenic substrate hydrolysis assay, a standard method for protease inhibitor evaluation.[5][6]
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Reagent Preparation:
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Prepare a stock solution of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one in DMSO.
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Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
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Prepare a stock solution of recombinant human Cathepsin G in assay buffer.
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Prepare a stock solution of a CatG-specific chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in DMSO.
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Assay Procedure:
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In a 96-well microplate, add 2 µL of the inhibitor at various concentrations (serial dilutions). Include DMSO-only wells as a negative control.
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Add 88 µL of assay buffer to each well.
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Add 5 µL of the Cathepsin G enzyme solution to each well.
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Causality Check: Incubate the plate at 37°C for 15 minutes. This pre-incubation step is crucial for mechanism-based inhibitors to allow time for the covalent reaction to occur before the substrate is introduced.
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Initiate the reaction by adding 5 µL of the chromogenic substrate to each well.
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Immediately place the plate in a microplate reader pre-heated to 37°C.
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Data Acquisition and Analysis:
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Measure the absorbance at 405 nm every 60 seconds for 20 minutes. The rate of increase in absorbance is directly proportional to the enzyme activity.
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Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
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Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
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Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
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Protocol 2: Acyl-Enzyme Adduct Characterization by Mass Spectrometry
This protocol provides direct evidence of a covalent binding mechanism.
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Reaction:
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Incubate a concentrated solution of Cathepsin G with a 5-fold molar excess of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one in the assay buffer for 1 hour at 37°C.
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Prepare a control sample of Cathepsin G incubated with DMSO under the same conditions.
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Sample Preparation:
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Desalt both the inhibitor-treated and control enzyme samples using a suitable method (e.g., ZipTip C4).
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Mass Spectrometry Analysis:
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Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS), typically using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Deconvolute the resulting mass spectra to determine the intact mass of the protein.
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Data Interpretation:
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Trustworthiness Check: The mass of the inhibitor-treated enzyme should show an increase corresponding to the molecular weight of the inhibitor minus the displaced atoms from the ring-opening reaction. This mass shift confirms the formation of a stable, covalent acyl-enzyme adduct. The absence of such a shift in the control sample validates the result.
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Other Potential Biological Activities & Future Directions
While serine protease inhibition is the most probable mechanism, the 3,1-benzoxazin-4-one scaffold's known pleiotropic activity suggests other avenues for investigation.[4] Future research on 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one could explore:
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Antimicrobial and Antifungal Activity: Many benzoxazinone derivatives show potent activity against various bacterial and fungal strains.[1][2]
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Anticancer Properties: The scaffold is present in compounds evaluated for cytotoxicity against various cancer cell lines.[4][11]
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Antiviral Effects: Certain derivatives have been reported to possess antiviral properties, including against HIV.[1][3]
Conclusion
2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one is a promising molecule belonging to the versatile 3,1-benzoxazin-4-one class. Based on extensive evidence from structurally related compounds, its core mechanism of action is proposed to be the covalent, mechanism-based inhibition of inflammatory serine proteases like Cathepsin G. This action proceeds via the formation of a stable acyl-enzyme intermediate, leading to enzyme inactivation. The provided experimental protocols offer a robust and self-validating framework for confirming this hypothesis, determining inhibitor potency, and providing direct evidence of the covalent binding mode. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.
References
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- ACS Publications. (1990, February 1). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.
- National Institutes of Health. (n.d.). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
- ResearchGate. (2024, March 28). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
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- ScienceDirect. (2024, July 24). Bioorganic & Medicinal Chemistry.
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